molecular formula C12H24N2O3 B1436986 N-((2-Hydroxyethyl)glycyl)octanamide CAS No. 869652-63-1

N-((2-Hydroxyethyl)glycyl)octanamide

Cat. No. B1436986
M. Wt: 244.33 g/mol
InChI Key: JTBQKXZRBKHZEM-UHFFFAOYSA-N
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Description

“N-((2-Hydroxyethyl)glycyl)octanamide” is an organic compound . It is also known by other names such as N-octanoyl-2-aminoethanol and N-octanoylethanolamine . The compound has a molecular formula of C10H21NO2 .


Molecular Structure Analysis

The molecular structure of “N-((2-Hydroxyethyl)glycyl)octanamide” is characterized by a long hydrocarbon chain attached to an amide group, which in turn is connected to a hydroxyethyl group . The molecular weight of the compound is 187.28 g/mol .

It is dried by centrifugal evaporation from an aqueous solution . The compound should be stored at -20°C for long-term storage .

Scientific Research Applications

Glycation and Food Protein Modification

Glycation, known as the Maillard reaction, significantly enhances food proteins' functional properties, such as solubility, water retention, gelling, and emulsifying properties. This reaction occurs under mild and safe conditions without needing extraneous chemicals, marking it as a promising method for protein modification in the food industry. The exploration of physicochemical properties and the structure of glycoconjugates has gained interest for a better understanding of the structure-function relationship of glycated proteins, which is crucial for advancing food science and improving food quality (Liu, Ru, & Ding, 2012).

Optical Coherence Tomography (OCT) Enhancements

Adaptive optics (AO) combined with OCT has achieved the highest three-dimensional resolution among retinal imaging modalities. This technology has revolutionized "virtual biopsy" of the retina, enabling precise in vivo studies at the microscopic level. The development of AO-OCT systems has been pivotal in both basic retina research and clinical practice, offering new insights into retinal anatomy, function, and optical properties. This advancement suggests potential for broader clinical applications and research into retinal diseases (Jonnal et al., 2016).

Nanoparticle Technology for Drug Delivery

Sheddable coatings for nanoparticles, such as poly(N-isopropylacrylamide) and its copolymers, have been explored for enhancing the therapeutic efficacy of sterically stabilized nanoparticulates. This approach involves the shedding or loss of the hydrophilic ‘stealth’ polymer coating, such as poly(ethylene glycol) (PEG), after the nanoparticles have localized at the target site. This unmasking facilitates drug release and target cell interaction, potentially overcoming obstacles posed by the polymer coating to achieve a sufficient therapeutic response (Romberg, Hennink, & Storm, 2007).

Analytical Methods for Antioxidant Activity

The study of antioxidants has grown in importance across various fields, including food engineering and medicine. The critical presentation of tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, highlights the need for comprehensive analysis of antioxidant effects. These chemical and electrochemical methods, when used together, can clarify operating mechanisms and kinetics, providing a clearer picture of antioxidant activity in complex samples (Munteanu & Apetrei, 2021).

properties

IUPAC Name

N-[2-(2-hydroxyethylamino)acetyl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-2-3-4-5-6-7-11(16)14-12(17)10-13-8-9-15/h13,15H,2-10H2,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBQKXZRBKHZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-Hydroxyethyl)glycyl)octanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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